molecular formula C18H18O4 B1350357 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid CAS No. 565174-23-4

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Cat. No.: B1350357
CAS No.: 565174-23-4
M. Wt: 298.3 g/mol
InChI Key: ZRGFXHPPBGPRIU-UHFFFAOYSA-N
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Description

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is an organic compound that features a benzyloxy and ethoxy substituent on a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-ethoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Derivative: The 4-hydroxy-3-ethoxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy derivative.

    Aldol Condensation: The benzyloxy derivative undergoes an aldol condensation with an appropriate aldehyde to form the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance binding affinity and specificity, while the acrylic acid moiety can participate in various biochemical reactions. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzyloxy-3-methoxy-phenyl)-acrylic acid
  • 3-(4-Benzyloxy-3-propoxy-phenyl)-acrylic acid
  • 3-(4-Benzyloxy-3-butoxy-phenyl)-acrylic acid

Uniqueness

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is unique due to the specific combination of benzyloxy and ethoxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged to develop compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-17-12-14(9-11-18(19)20)8-10-16(17)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFXHPPBGPRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395900
Record name Enamine_005779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565174-23-4
Record name Enamine_005779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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